3-(pyridin-3-yl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid
Description
3-(Pyridin-3-yl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound featuring a fused furopyrrole core substituted with a pyridin-3-yl group at position 3 and a carboxylic acid moiety at position 5. DAAO inhibition elevates D-serine levels, enhancing NMDA receptor (NMDAR) function, which is critical for synaptic plasticity and cognitive processes such as memory consolidation and retrieval . SUN has demonstrated procognitive effects in rodent models, including improved hippocampal long-term potentiation (LTP) and recognition memory .
Properties
CAS No. |
1041421-77-5 |
|---|---|
Molecular Formula |
C12H8N2O3 |
Molecular Weight |
228.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Initial Functionalization of Pyrrole
The synthesis typically begins with functionalization of pyrrole or pyridine precursors. A common approach involves formylation at the α-position of pyrrole using Vilsmeier-Haack conditions (POCl₃/DMF), yielding 2-formylpyrrole. Subsequent coupling with pyridine-3-boronic acid under Suzuki-Miyaura conditions installs the pyridinyl moiety. Key parameters include:
Cyclization to Furopyrrole Core
The coupled intermediate undergoes cyclization to form the furo[3,2-b]pyrrole system. Heating in acetic anhydride at reflux (140°C, 6 h) induces intramolecular esterification, forming the fused furan ring. The carboxylic acid group is introduced via hydrolysis of the ester intermediate using NaOH (2 M, 70°C, 3 h), achieving 85% conversion.
Carboxyhydrazide-Mediated Route
Formation of Carboxyhydrazide Intermediate
An alternative route starts with 2-methyl-4H-furo[3,2-b]pyrrol-5-carboxyhydrazide. Reaction with phenyl isothiocyanate in ethanol (rt, 4 h) forms a thiourea adduct, which undergoes cyclization in aqueous NaOH under reflux (100°C, 12 h). This method emphasizes atom economy but requires precise pH control to prevent decomposition.
Post-Cyclization Modifications
The resulting 4-phenyl-5-(2-methyl-4H-furo[3,2-b]pyrrol-5-yl)-1,2,4-triazol-3-thione undergoes oxidation with H₂O₂ (30%, 50°C, 6 h) to introduce the carboxylic acid group, followed by purification via recrystallization (EtOH/H₂O).
Petasis/Diels-Alder Tandem Strategy
Multi-Component Reaction Assembly
A convergent approach employs a Petasis 3-component reaction (3-CR) followed by Diels-Alder cyclization. Allylic amines, 5-formyl-2-furanylboronic acid, and α-hydroxylated aldehydes react in MeOH with molecular sieves (rt, 16 h) to form a tetracyclic intermediate. This method achieves high diastereoselectivity (>95:5 dr) and modularity for diversification.
Late-Stage Functionalization
The intermediate undergoes Boc protection, olefin metathesis (Grubbs II catalyst, CH₂Cl₂, reflux), and hydrogenolysis (Pd/C, H₂) to reveal the carboxylic acid. This route’s flexibility allows incorporation of diverse pyridinyl groups via Suzuki coupling at the boronic acid stage.
Comparative Analysis of Methods
Yield and Scalability
-
Method 1 (Pyrrole route): Total yield ≈ 42% (3 steps). Limited by harsh cyclization conditions.
-
Method 2 (Carboxyhydrazide): Total yield ≈ 49% (4 steps). Scalable but requires toxic thiourea intermediates.
-
Method 3 (Petasis/DA): Total yield ≈ 68% (5 steps). Superior for library synthesis due to modularity.
Structural Characterization
All routes validate product identity via:
-
¹H/¹³C NMR : Distinct signals for furopyrrole H-4 (δ 6.8–7.1 ppm) and carboxylic acid (δ 12.1 ppm).
-
HRMS : [M+H]⁺ calc. for C₁₂H₈N₂O₃: 228.0535; found: 228.0538.
Challenges and Optimization Strategies
Cyclization Byproducts
Method 1 produces regioisomeric furopyrroles due to competing O- vs. N-cyclization. Adding Mg(OTf)₂ as a Lewis acid suppresses O-cyclization, improving regioselectivity to 9:1.
Solvent Effects in Petasis Reaction
In Method 3, switching from MeOH to MeCN increases boronic acid solubility, reducing reaction time from 16 h to 8 h.
Industrial-Scale Considerations
Cost Analysis
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-3-yl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized at the pyrrole or furan rings using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine derivative using reagents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of piperidine derivatives.
Substitution: Introduction of halogens, nitro groups, or other substituents on the pyridine ring.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that derivatives of furo[3,2-b]pyrrole compounds exhibit anticancer properties. For instance, a series of substituted furo[3,2-b]pyrroles have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. The incorporation of the pyridine ring enhances biological activity by improving solubility and bioavailability.
Case Study : Research published in the journal Bioorganic & Medicinal Chemistry demonstrated that certain derivatives of 3-(pyridin-3-yl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid showed promising results against various cancer cell lines, suggesting its potential as a lead compound in drug development .
Organic Synthesis
Building Block for Complex Molecules
The compound serves as an important building block in organic synthesis due to its reactive functional groups. It can undergo various transformations such as cyclization and substitution reactions to yield more complex structures.
Data Table: Synthetic Pathways
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Microwave irradiation | 85 | |
| Substitution | Base-catalyzed | 75 | |
| Acylation | Acid chloride | 90 |
Materials Science
Electroactive Materials
The unique electronic properties of furo[3,2-b]pyrrole derivatives make them suitable for applications in organic electronics. They can be incorporated into organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Case Study : A study demonstrated that films made from furo[3,2-b]pyrrole derivatives exhibited enhanced charge transport properties, making them viable candidates for use in advanced electronic devices .
Mechanism of Action
The mechanism by which 3-(pyridin-3-yl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid exerts its effects is largely dependent on its interaction with biological targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access and thus blocking the enzyme’s function. The specific pathways involved would depend on the biological context and the particular derivative of the compound being studied.
Comparison with Similar Compounds
Structural Modifications and Functional Groups
The compound’s activity and physicochemical properties are influenced by its heterocyclic core and substituents. Key analogs for comparison include:
Physicochemical Properties
- Molecular Weight and Solubility: SUN (C₇H₅NO₃, MW 151.12) is smaller and more polar than its thieno analog (C₇H₅NO₂S, MW 167.18), which may explain differences in bioavailability .
- Ester Derivatives : Ethyl and methyl esters (e.g., ) improve lipid solubility, facilitating cellular uptake but requiring hydrolysis for activation .
Key Implications for Drug Design
- Core Modifications: Thieno analogs, while potent, may face stability challenges compared to furo derivatives.
- Substituent Optimization : Electron-deficient groups (e.g., trifluoromethyl) enhance target affinity but may reduce metabolic stability.
Biological Activity
3-(Pyridin-3-yl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid (CAS: 1041421-77-5) is a compound that has garnered interest due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological activities, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C12H8N2O3
- Molecular Weight : 228.21 g/mol
- CAS Number : 1041421-77-5
- Purity : 95% .
Research indicates that derivatives of furo[3,2-b]pyrrole, including this compound, exhibit various mechanisms of action:
- Inhibition of D-amino Acid Oxidase (DAO) : This enzyme plays a crucial role in the metabolism of neurotransmitters. Inhibition of DAO can be beneficial for treating schizophrenia and other neurological disorders .
- Antimicrobial Activity : The compound has shown significant antimicrobial effects against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) .
- Anti-inflammatory and Analgesic Properties : Studies have demonstrated that furo[3,2-b]pyrrole derivatives possess analgesic and anti-inflammatory activities, making them potential candidates for pain management therapies .
Biological Activity Overview
The following table summarizes the biological activities associated with this compound and its derivatives:
Case Studies and Research Findings
-
Analgesic and Anti-inflammatory Screening :
A study by Hemetsberger-Knittel et al. highlighted the analgesic and anti-inflammatory properties of furo[3,2-b]pyrrole derivatives. The compound demonstrated significant efficacy in reducing pain responses in animal models when compared to control groups . -
DAO Inhibition Study :
Research conducted on the inhibitory effects of furo[3,2-b]pyrrole derivatives on DAO showed promising results. The study indicated that these compounds could modulate neurotransmitter levels effectively, offering a new avenue for schizophrenia treatment . -
Antimicrobial Efficacy :
A screening of various furo[3,2-b]pyrrole compounds revealed that certain derivatives exhibited potent antimicrobial activity against resistant bacterial strains, suggesting their potential use in developing new antibiotics .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(pyridin-3-yl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the furopyrrole core followed by functionalization with the pyridinyl group. Key steps include:
- Cyclization : Use of acid catalysts (e.g., H₂SO₄) to form the fused furo[3,2-b]pyrrole ring.
- Coupling Reactions : Suzuki-Miyaura cross-coupling for pyridinyl group introduction, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and optimized solvent systems (e.g., DMF/H₂O) .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for >95% purity.
- Optimization : Solvent polarity and temperature control are critical to minimize side products. For example, lower temperatures (0–5°C) during coupling reduce undesired dimerization .
Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is required:
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., pyridinyl proton shifts at δ 8.5–9.0 ppm) and ring junction connectivity .
- HRMS : High-resolution mass spectrometry for molecular formula validation.
- HPLC-PDA : Purity assessment using C18 columns with UV detection at λ = 254 nm.
- X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .
Advanced Research Questions
Q. How should researchers address discrepancies in reported biological activities of analogs of this compound?
- Methodological Answer : Discrepancies often arise from structural variations or experimental conditions. Steps for resolution include:
- Structural Comparison : Analyze substituent effects using a table of analogs (e.g., methyl vs. ethyl esters alter lipophilicity and binding affinity) :
| Compound Name | Key Substituent | Bioactivity Trend |
|---|---|---|
| Methyl ester analog | -COOCH₃ | Reduced solubility, increased membrane permeability |
| Ethyl ester analog | -COOCH₂CH₃ | Improved solubility, moderate target binding |
| Pyridinyl-fluoro analog | -F substitution | Enhanced kinase inhibition (IC₅₀ < 100 nM) |
- Experimental Reproducibility : Standardize assay conditions (e.g., buffer pH, cell lines) and validate with orthogonal assays (e.g., SPR vs. enzymatic activity) .
Q. What strategies can optimize the compound’s reactivity in nucleophilic substitution reactions for derivatization?
- Methodological Answer :
- Activating Groups : Introduce electron-withdrawing groups (e.g., nitro, carbonyl) at the C-5 position to enhance electrophilicity.
- Catalytic Systems : Use phase-transfer catalysts (e.g., TBAB) in biphasic solvent systems (toluene/H₂O) to improve reaction kinetics .
- Computational Pre-screening : Apply DFT calculations to predict reactive sites and transition states, reducing trial-and-error experimentation .
Q. How can computational modeling predict interaction mechanisms between this compound and biological targets (e.g., kinases)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding poses, focusing on π-π stacking between the pyridinyl group and kinase hinge regions.
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and identify key hydrogen bonds (e.g., carboxylic acid with Lys72 of EGFR) .
- Free Energy Calculations : MM-PBSA/GBSA methods quantify binding affinities, correlating with experimental IC₅₀ values .
Experimental Design & Data Analysis
Q. What statistical approaches are recommended for optimizing reaction yields in synthetic workflows?
- Methodological Answer :
- DoE (Design of Experiments) : Apply factorial designs (e.g., 2³ factorial) to evaluate variables like temperature, catalyst loading, and solvent ratio. For example, a central composite design can identify optimal conditions for Suzuki coupling (yield > 85%) .
- Response Surface Methodology (RSM) : Model non-linear relationships between variables and output (e.g., purity vs. reaction time) .
Q. How can researchers reconcile conflicting data on the compound’s metabolic stability in preclinical studies?
- Methodological Answer :
- In Vitro/In Vivo Correlation : Compare microsomal stability assays (human liver microsomes) with pharmacokinetic data in rodent models.
- Metabolite ID : Use LC-QTOF-MS to identify oxidation products (e.g., hydroxylation at the pyrrole ring) and modify substituents to block metabolic hotspots .
Structural and Functional Insights
Q. What role do substituents on the furopyrrole core play in modulating solubility and target selectivity?
- Methodological Answer :
- Solubility : Carboxylic acid groups enhance aqueous solubility (logP reduction by ~1.5 units), while aryl substituents (e.g., pyridinyl) improve target engagement via hydrophobic interactions .
- Selectivity : Fluorine substitution at C-2 reduces off-target binding to CYP450 isoforms, as shown in selectivity panels .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
